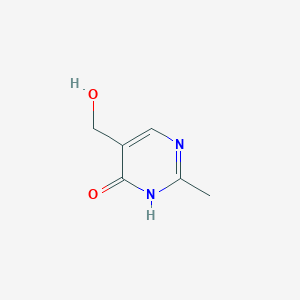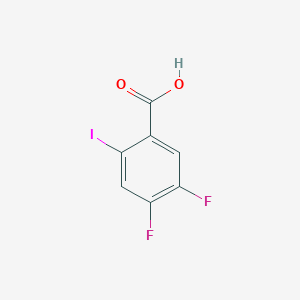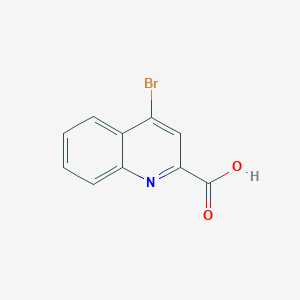
4-Bromoquinoline-2-carboxylic acid
Descripción general
Descripción
4-Bromoquinoline-2-carboxylic acid (4-BQCA) is an organic compound that has been studied for its potential use in scientific research. 4-BQCA is a brominated quinoline carboxylic acid, which means it contains a quinoline ring system with a bromine atom and a carboxylic acid group. 4-BQCA has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Applications
4-Bromoquinoline-2-carboxylic acid has been used in the synthesis of various quinoline derivatives. For instance, it played a role in the synthesis of 2-aryl-6-substituted quinolines, which were further used to produce compounds with potential as fluorescent brightening agents. This demonstrates the versatility of this compound in creating compounds with valuable optical properties (Rangnekar & Shenoy, 1987).
Photolabile Protecting Group for Carboxylic Acids
Another significant application is in the realm of photochemistry, where derivatives of this compound, such as brominated hydroxyquinolines, have been synthesized and used as photolabile protecting groups for carboxylic acids. These compounds exhibit high efficiency in single-photon quantum efficiency and are sensitive enough for multiphoton-induced photolysis, making them useful in in vivo studies (Fedoryak & Dore, 2002).
Novel Synthesis Techniques
The compound has also been a part of novel synthesis techniques. For example, a unique method was developed for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids, which involved creating an amino intermediate from this compound, followed by a halogen replacement through the Sandmeyer reaction (Raveglia et al., 1997).
Derivatization Reagent for Biological Studies
Additionally, this compound derivatives have been used as derivatization reagents in high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS). These reagents, such as bromoquinolinium derivatives, are efficient for the analysis of carboxylic acids in biological samples, offering advantages like increased solubility and low fluorescence (Mochizuki et al., 2013).
Antiprotozoal Activity
In the field of medicinal chemistry, derivatives of this compound, specifically 4-arylquinoline-2-carboxylates, have been synthesized and shown to exhibit antiprotozoal activity against Toxoplasma gondii. This highlights its potential in developing treatments for protozoal infections (McNulty et al., 2014).
Mecanismo De Acción
Target of Action
It is known that quinoline, a core structure in 4-bromoquinoline-2-carboxylic acid, plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
Propiedades
IUPAC Name |
4-bromoquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHQKXVDUYPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573718 | |
| Record name | 4-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209003-46-3 | |
| Record name | 4-Bromoquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


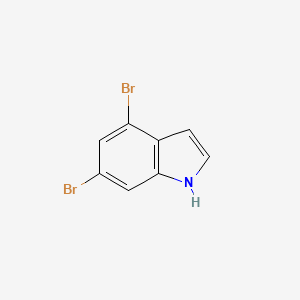
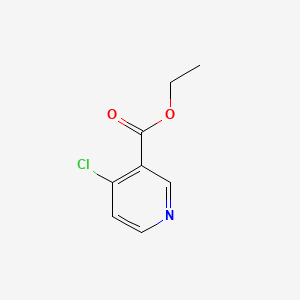
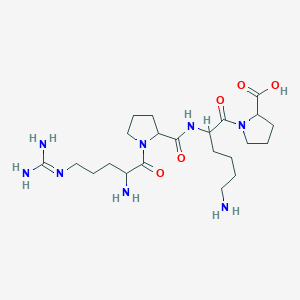
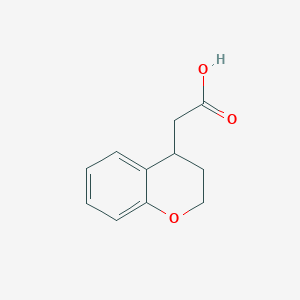

![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
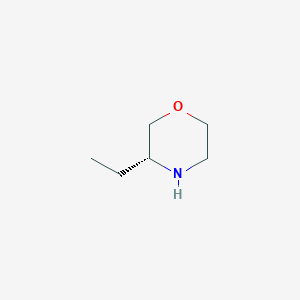


![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)

